Potassium sulfobenzoate

Description

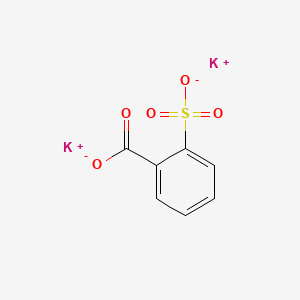

Structure

3D Structure of Parent

Properties

CAS No. |

53608-78-9 |

|---|---|

Molecular Formula |

C7H4K2O5S |

Molecular Weight |

278.37 g/mol |

IUPAC Name |

dipotassium;2-sulfonatobenzoate |

InChI |

InChI=1S/C7H6O5S.2K/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 |

InChI Key |

OVUZMMRWVZCCHV-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Techniques for Potassium Sulfobenzoate and Its Analogs

Direct Synthesis Routes for Potassium Sulfobenzoate

The direct synthesis of this compound can be achieved through straightforward chemical transformations, primarily involving oxidation or acid-base neutralization. These methods are fundamental in laboratory and potential industrial-scale production of the salt.

Oxidative Routes (e.g., Oxidation of 4-methyl benzenesulfonic acid with KMnO₄)

One common oxidative pathway involves the conversion of the methyl group of a toluene (B28343) derivative to a carboxylic acid. For the synthesis of potassium 4-sulfobenzoate (B1237197), this is exemplified by the oxidation of 4-methyl benzenesulfonic acid. A strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), is typically employed for this transformation researchgate.net.

The reaction proceeds by attacking the benzylic position of the methyl group, leading to its progressive oxidation to a carboxyl group. The sulfonic acid group already present on the benzene (B151609) ring is generally stable under these oxidative conditions. The use of potassium permanganate is advantageous as it is a powerful and relatively inexpensive oxidant. A related process is the oxidation of 4-nitrotoluene-2-sulfonic acid, which can also be accomplished with potassium permanganate at temperatures ranging from room temperature to approximately 95°C google.com. The resulting product from the oxidation of 4-methyl benzenesulfonic acid is 4-sulfobenzoic acid, which can then be converted to its potassium salt.

Table 1: Key Parameters for Oxidative Synthesis

| Parameter | Description |

|---|---|

| Starting Material | 4-methyl benzenesulfonic acid |

| Oxidizing Agent | Potassium permanganate (KMnO₄) |

| Product | 4-sulfobenzoic acid (intermediate) |

| Key Transformation | Oxidation of a methyl group to a carboxylic acid |

Salt Formation via Acid-Base Reactions (e.g., Treatment of 4-sulfobenzoic acid with aqueous KOH)

A direct and efficient method for preparing this compound is through the neutralization of 4-sulfobenzoic acid with a potassium base researchgate.net. The most common base used for this purpose is potassium hydroxide (B78521) (KOH). This acid-base reaction is typically carried out in an aqueous solution.

The process involves dissolving 4-sulfobenzoic acid in water and then adding a stoichiometric amount of aqueous potassium hydroxide. The reaction is a simple neutralization where the acidic protons of both the sulfonic acid and carboxylic acid groups react with the hydroxide ions to form water, resulting in the dipotassium salt of 4-sulfobenzoic acid dissolved in the aqueous medium. This method is often preferred for its simplicity, high yield, and the ease of controlling the reaction stoichiometry researchgate.net.

Reaction: C₇H₆O₅S + 2 KOH → C₇H₄K₂O₅S + 2 H₂O

Advanced Synthetic Approaches to this compound-Containing Materials

Beyond its direct synthesis, this compound serves as a building block or functional component in the creation of more complex materials, such as coordination polymers and intercalated layered structures.

Hydrothermal Synthesis Techniques for Coordination Compounds

Hydrothermal synthesis is a widely utilized method for constructing crystalline coordination polymers and compounds nih.gov. This technique involves carrying out a chemical reaction in an aqueous solution at temperatures above the boiling point of water and at pressures greater than 1 atmosphere. These conditions facilitate the dissolution of reactants and promote the crystallization of products that might be inaccessible under standard conditions iaea.orgresearchgate.net.

In the context of this compound, the sulfonate and carboxylate groups can act as ligands, coordinating to metal ions to form extended network structures. The self-assembly process during hydrothermal synthesis is sensitive to several factors, including the choice of metal ion, reactant concentrations, pH, temperature, and reaction time nih.govosti.gov. While specific examples detailing the hydrothermal synthesis of coordination compounds directly from this compound are not prevalent in the provided search results, the general principles are applicable. Polycarboxylate ligands are frequently used due to their versatile coordination modes, which allow for the development of diverse structural topologies nih.gov.

Table 2: General Conditions for Hydrothermal Synthesis of Coordination Compounds

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 160 - 660 °C nih.goviaea.org |

| Pressure | > 1 atm (autogenously generated) |

| Solvent | Water |

| Reactants | Metal salt and organic linker (e.g., a sulfobenzoate) |

| Duration | Several hours to days |

Single-Stage Synthesis of Potassium 4-Sulfobenzoate-Intercalated Layered Materials

Potassium 4-sulfobenzoate can be used as an intercalating agent to modify the properties of layered materials, such as clays or layered double hydroxides (LDHs) sigmaaldrich.com. Intercalation is the process of inserting a guest molecule or ion between the layers of a host material. This can lead to an expansion of the interlayer spacing and a change in the material's physical and chemical properties.

For instance, 4-sulfobenzoic acid potassium salt has been employed to improve the exfoliation of clay in the synthesis of poly(butylene terephthalate) (PBT) nanocomposites sigmaaldrich.com. In a single-stage synthesis, the this compound would be introduced during the formation of the layered material itself. For example, in the synthesis of a layered double hydroxide, a solution containing the metal salts and this compound would be co-precipitated. The sulfobenzoate anions would be incorporated into the interlayer space to balance the positive charge of the metal hydroxide layers. Sonication-assisted methods have also been reported for the rapid, room-temperature intercalation of potassium into graphitic materials, representing an alternative, energy-efficient approach nih.gov.

Purification and Isolation Strategies for this compound

Following its synthesis, particularly from aqueous solutions, effective purification and isolation are crucial to obtain a solid, high-purity product.

A common strategy involves promoting the precipitation of the salt from the reaction medium. After synthesizing the salt via an acid-base reaction in water, an organic solvent that is miscible with water but in which the salt has low solubility, such as acetone, can be added. This change in solvent polarity causes the this compound to precipitate out of the solution researchgate.net.

Once precipitated, the solid can be isolated using standard laboratory techniques. Filtration is used to separate the solid product from the liquid mother liquor. The collected solid, or filter cake, is then typically washed with a small amount of a suitable solvent to remove any remaining soluble impurities google.com. For instance, washing with a non-polar organic solvent can remove organic byproducts, while a volatile solvent can facilitate drying google.com. Finally, the purified salt is dried, often under vacuum or in an oven at a moderate temperature, to remove any residual solvent and water google.com. For some inorganic potassium salts, a dissolving-crystallizing process can be employed to remove insoluble materials and enhance purity rsc.org.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₇H₅KO₅S |

| 4-methyl benzenesulfonic acid | C₇H₈O₃S |

| Potassium permanganate | KMnO₄ |

| 4-sulfobenzoic acid | C₇H₆O₅S |

| Potassium hydroxide | KOH |

| Acetone | C₃H₆O |

| 4-nitrotoluene-2-sulfonic acid | C₇H₇NO₅S |

Precipitation Methods (e.g., using organic solvents like acetone)

Organic solvents such as acetone are often used to precipitate inorganic salts from aqueous solutions because the solubility of these salts is typically lower in organic solvents. The addition of acetone to an aqueous solution of this compound would decrease the polarity of the solvent mixture, thereby reducing the solubility of the ionic compound and causing it to precipitate.

A general procedure for such a precipitation would involve:

Dissolving the crude this compound in a minimal amount of water to create a concentrated solution.

Gradually adding cold acetone to the solution while stirring. The lower temperature further decreases the solubility.

Continuing the addition of acetone until the precipitation of the this compound appears complete.

Collecting the precipitated solid by filtration.

Washing the collected solid with a small amount of acetone to remove impurities.

Drying the purified this compound.

This method is analogous to the precipitation of proteins from aqueous solutions using acetone, where the solvent alters the solution's properties to cause the solute to come out of the solution orgsyn.org. Similarly, potassium salts of other organic sulfonic acids, such as potassium anthraquinone-α-sulfonate, are precipitated from aqueous solutions by the addition of a saturated potassium chloride solution, which increases the common ion concentration, thereby reducing solubility orgsyn.orgrsc.org.

Sulfonylation Reactions in the Context of Sulfobenzoate Precursors

Sulfonylation is a key reaction for introducing a sulfonyl group (-SO2-) onto a molecule and is fundamental for synthesizing precursors to this compound, such as sulfobenzoic acid. The direct sulfonylation of benzoic acid derivatives is a primary route to these precursors. Copper-mediated ortho-C–H bond sulfonylation of benzoic acid derivatives using sodium sulfinates has been demonstrated, employing an 8-aminoquinoline group as a directing agent to achieve high regioselectivity and good yields of various aryl sulfones nih.govrsc.org.

Radical-mediated sulfonylation reactions offer a versatile method for the formation of C-S bonds under mild conditions. These processes often involve the generation of a sulfonyl radical, which then reacts with a suitable substrate. One approach involves the cross-coupling of sulfonic acid derivatives, which can occur intramolecularly in the presence of tris(trimethylsilyl)silane (TTMSS) at room temperature to form biaryl compounds acs.org.

Aryl radicals, which can be precursors in some sulfonylation pathways, can be generated from benzoic acids through photoinduced decarboxylation. These aryl radicals can then react with a sulfur dioxide source. Visible- and UV-light-induced decarboxylative radical reactions of benzoic acids have been achieved using organic photoredox catalysts rsc.org.

Transition metal catalysis is a powerful tool for the synthesis of sulfonyl-containing compounds, including aryl sulfonates and sulfones, which are related to sulfobenzoate precursors. These methods often involve the formation of a carbon-sulfur bond through cross-coupling reactions nih.govmit.edu.

Palladium-catalyzed reactions are prominent in this area. A palladium-catalyzed method for the preparation of aryl sulfonamides involves the chlorosulfonylation of arylboronic acids, which can then be converted to other sulfonyl derivatives ias.ac.in. While palladium catalysts are often used for C-S bond formation, they can also catalyze the desulfonylation of arylsulfonyl chlorides ias.ac.in.

Copper-catalyzed reactions are also widely employed. An efficient method for synthesizing S-aryl/heteroaryl-quinazolines has been developed through the cross-coupling of 1,4-dihydroquinazoline with various aryl and heteroaryl boronic acids, catalyzed by copper(II) acetate for C-S bond formation rsc.org. The Chan-Lam cross-coupling reaction is a notable copper-catalyzed method for forming C-S bonds.

The table below summarizes some transition metal-catalyzed C-S bond formation reactions.

| Catalyst System | Reactants | Product Type | Reference |

| Palladium Catalyst | Arylboronic Acids | Arylsulfonyl Chlorides | ias.ac.in |

| Copper(II) Acetate | 1,4-dihydroquinazoline, Aryl/Heteroaryl Boronic Acids | S-aryl/heteroaryl-quinazoline | rsc.org |

| Copper-mediated | Benzoic Acid Derivatives, Sodium Sulfinates | Aryl Sulfones | nih.govrsc.org |

Photoinduced reactions provide a mild and efficient pathway for sulfonylation. Visible light-induced, dual catalytic systems have been developed for the direct conversion of carboxylic acids to sulfonamides and sulfonyl azides rsc.orgnih.gov. This involves the photocatalytic conversion of carboxylic acids to sulfinic acids, which are then coupled with nitrogen-containing reagents rsc.org.

The direct photoinduced decarboxylative sulfonylation of carboxylic acids with sodium sulfinates has been reported for the synthesis of sulfones. This reaction proceeds at room temperature using copper acetate as an oxidant figshare.comrsc.org. Furthermore, a photoinduced two-step, one-pot protocol has been developed that integrates two carboxylic acids with a sulfur dioxide surrogate (DABSO) to synthesize sulfones figshare.com.

Another photoinduced process involves the imidation of carboxylic acids, where numerous carboxylic acids can be converted to β-sulfonyl imides in the presence of N-sulfonyl ynamides under visible light irradiation. Mechanistic studies suggest that this process proceeds through a hydroacyloxylation/radical rearrangement cascade.

The table below highlights key features of some photoinduced sulfonylation and related reactions.

| Reaction Type | Substrates | Key Reagents/Catalysts | Product | Reference |

| Decarboxylative Amidosulfonation | Carboxylic Acids | Acridine Photocatalysts, Copper Catalyst | Sulfonamides, Sulfonyl Azides | rsc.orgnih.gov |

| Decarboxylative Sulfonylation | Carboxylic Acids, Sodium Sulfinates | Copper Acetate | Sulfones | figshare.comrsc.org |

| Imidation | Carboxylic Acids, N-sulfonyl ynamides | Visible Light | β-sulfonyl imides | |

| Decarboxylative Radical Reactions | Benzoic Acids | Organic Photoredox Catalysts | Arylboronate esters, etc. | rsc.org |

Spectroscopic and Advanced Characterization of Potassium Sulfobenzoate Materials

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of potassium sulfobenzoate reveals characteristic absorption bands that correspond to the vibrations of its constituent chemical bonds.

The spectrum is largely characterized by the vibrational modes of the sulfonate and carboxylate groups, as well as the aromatic ring. The sulfonate group (–SO₃⁻) typically exhibits strong asymmetric and symmetric stretching vibrations. For sulfonate salts, these bands are generally observed in the regions of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. Additionally, the S=O stretching vibrations are prominent in the infrared spectrum. nih.gov

The carboxylate group (–COO⁻) also gives rise to characteristic strong absorption bands. The asymmetric stretching vibration of the C=O bond in the carboxylate anion is typically found in the range of 1610-1550 cm⁻¹, while the symmetric stretching vibration appears in the 1420-1300 cm⁻¹ region.

The presence of the benzene (B151609) ring is confirmed by several absorption bands. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. In-plane C-C stretching vibrations of the aromatic ring typically occur in the 1600-1450 cm⁻¹ region. Furthermore, C-H in-plane and out-of-plane bending vibrations provide additional evidence for the aromatic structure, with the latter being particularly useful for determining the substitution pattern of the benzene ring. libretexts.orglibretexts.org

A detailed assignment of the major vibrational frequencies observed in the FT-IR spectrum of this compound is presented in the interactive data table below.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3100-3000 | Aromatic C-H Stretching | Benzene Ring |

| ~1610-1550 | Asymmetric C=O Stretching | Carboxylate |

| ~1600-1450 | Aromatic C-C Stretching | Benzene Ring |

| ~1420-1300 | Symmetric C=O Stretching | Carboxylate |

| ~1250-1150 | Asymmetric S=O Stretching | Sulfonate |

| ~1070-1030 | Symmetric S=O Stretching | Sulfonate |

| Below 1000 | C-H Bending and other fingerprint vibrations | Mixed |

Note: The exact positions of the peaks can be influenced by the physical state of the sample and the measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, displays signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzene ring are expected to resonate in the downfield region of the spectrum, typically between 7.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the benzene ring will influence the multiplicity and coupling constants of these signals. For a para-substituted ring, a characteristic set of two doublets is often observed.

A ¹H NMR spectrum of 4-sulfobenzoic acid monopotassium salt in DMSO-d₆ has shown chemical shifts at approximately 13.03, 7.934, and 7.754 ppm. chemicalbook.com The signal at 13.03 ppm is likely due to the acidic proton of the carboxylic acid group, which can be broad and its position can be concentration and temperature-dependent. The signals at 7.934 and 7.754 ppm correspond to the aromatic protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylate group is expected to appear at the most downfield position, typically in the range of 165-185 ppm. The aromatic carbons will resonate in the region of 120-150 ppm. The carbon atom attached to the sulfonate group and the carbon atom attached to the carboxylate group will have distinct chemical shifts due to the different electronic effects of these substituents.

The following table summarizes the expected and observed chemical shifts for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~13.03 | singlet (broad) | Carboxylic Acid H |

| ¹H | ~7.93 | doublet | Aromatic H |

| ¹H | ~7.75 | doublet | Aromatic H |

| ¹³C | ~165-185 | singlet | Carboxylate Carbon |

| ¹³C | ~120-150 | singlet | Aromatic Carbons |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) is a primary technique for the characterization of crystalline materials. It provides information about the crystal structure, phase purity, and lattice parameters of a compound. An XRD pattern is a unique fingerprint of a crystalline solid.

A typical XRD analysis of a powdered sample of this compound would involve exposing it to a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would show a series of peaks at specific 2θ values, which are characteristic of the crystal lattice of the compound. From the positions of these peaks, the interplanar spacings (d-values) can be calculated using Bragg's Law. Further analysis of the peak positions and intensities would allow for the determination of the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., cubic, tetragonal, orthorhombic, etc.), and the space group. libretexts.org

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA))

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference material.

Thermogravimetric Analysis (TGA):

A TGA curve of this compound would provide information about its thermal stability and decomposition behavior. Typically, the analysis is performed under a controlled atmosphere, such as nitrogen or air. The TGA thermogram would show the percentage of weight loss on the y-axis as a function of temperature on the x-axis. Any weight loss observed would correspond to the evolution of volatile products, such as water, carbon dioxide, or sulfur oxides, upon decomposition. The onset temperature of decomposition is a key parameter that indicates the thermal stability of the compound. The residual mass at the end of the experiment would correspond to any non-volatile decomposition products. For instance, the thermal decomposition of potassium pyrosulfate (K₂S₂O₇) proceeds to form potassium sulfate (B86663) (K₂SO₄) and sulfur trioxide (SO₃). osti.gov

Differential Thermal Analysis (DTA):

The DTA curve complements the TGA data by identifying the temperatures at which thermal events, such as phase transitions (e.g., melting) and chemical reactions (e.g., decomposition), occur. Endothermic events, which absorb heat, are shown as downward peaks, while exothermic events, which release heat, are represented by upward peaks. For this compound, a DTA thermogram might show an endothermic peak corresponding to melting, followed by endothermic or exothermic peaks associated with its decomposition. The combination of TGA and DTA allows for a comprehensive understanding of the thermal behavior of the material. abo.fieag.com

Electron Microscopy for Morphological and Particle Size Analysis (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and determining the particle size and shape of solid materials at high magnification. In an SEM, a focused beam of electrons is scanned across the surface of the sample, and the resulting signals (such as secondary electrons) are used to generate an image.

While specific SEM images of this compound are not widely available, the morphology of crystalline potassium salts can vary significantly depending on the crystallization conditions. For example, SEM images of potassium sulfate crystals have shown them to be of orthorhombic shape. researchgate.net It is expected that this compound would also form distinct crystals with well-defined facets.

An SEM analysis of this compound would reveal details about its crystal habit, surface texture, and the presence of any agglomeration. By analyzing the SEM images, it would be possible to measure the dimensions of the individual crystals and obtain a particle size distribution. This information is crucial for understanding the physical properties of the material, such as its flowability and dissolution rate.

Elemental Compositional Analysis (e.g., Energy-Dispersive X-ray Spectroscopy (EDX))

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with a scanning electron microscope (SEM-EDX). The technique relies on the principle that each element has a unique atomic structure and, therefore, a unique set of peaks on its X-ray emission spectrum.

An EDX analysis of this compound would confirm the presence of the expected elements: potassium (K), sulfur (S), oxygen (O), and carbon (C). The EDX spectrum would show distinct peaks corresponding to the characteristic X-ray energies of these elements. For example, an EDX spectrum of a potassium-containing compound would show a prominent peak for the Kα line of potassium. researchgate.net

In addition to qualitative analysis, EDX can also provide semi-quantitative or quantitative information about the elemental composition of the sample. By measuring the intensities of the characteristic X-ray peaks, the relative abundance of each element can be determined. A quantitative EDX analysis of a pure sample of this compound should yield atomic and weight percentages that are in close agreement with the theoretical values calculated from its chemical formula (C₇H₅KO₅S). rockymountainlabs.comjeolusa.com

Coordination Chemistry and Metal Organic Systems Featuring Sulfobenzoate Ligands

Sulfobenzoate as a Versatile Ligand in Metal Coordination Compounds

The sulfobenzoate anion, featuring both carboxylate and sulfonate functional groups, serves as a versatile ligand in the construction of metal coordination compounds. The presence of these two distinct functional groups allows for a variety of coordination modes, leading to the formation of diverse structural architectures, from simple metal complexes to complex coordination polymers. The interplay between the hard carboxylate and the borderline sulfonate groups, in combination with the rigid phenyl ring, provides a unique platform for designing novel materials with interesting properties.

The coordination behavior of sulfobenzoate is dictated by the distinct properties of its sulfonate and carboxylate moieties. The carboxylate group can coordinate to metal ions in several ways, including monodentate, bidentate (chelating or bridging), and various bridging modes. The energy difference between monodentate and bidentate coordination is often small and can be influenced by other factors such as hydrogen bonding within the complex nih.gov.

The sulfonate group, on the other hand, also presents multiple possibilities for coordination. It can act as a monodentate, bidentate, or bridging ligand, connecting multiple metal centers. The solid-state structures of various metal-aryl sulfonates have demonstrated this versatility, showing both monodentate and bidentate coordination, as well as forming bridges between metal centers nih.gov. The specific coordination mode adopted by both the carboxylate and sulfonate groups is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

Table 1: Common Coordination Modes of Carboxylate and Sulfonate Groups

| Functional Group | Coordination Mode | Description |

|---|---|---|

| Carboxylate | Monodentate | One oxygen atom binds to a single metal center. |

| Bidentate Chelating | Both oxygen atoms bind to the same metal center. | |

| Bidentate Bridging | Each oxygen atom binds to a different metal center. | |

| Bridging (syn-syn, syn-anti, anti-anti) | The carboxylate group bridges two metal centers in various orientations. | |

| Sulfonate | Monodentate | One oxygen atom binds to a single metal center. |

| Bidentate | Two oxygen atoms bind to a single metal center. |

The design and synthesis of coordination polymers (CPs) using sulfobenzoate ligands leverage the principles of crystal engineering. The choice of metal ions, ancillary ligands, and reaction conditions such as solvent and temperature can direct the self-assembly process to yield desired structures. Solvothermal and hydrothermal methods are commonly employed for the synthesis of these materials, as they facilitate the crystallization of the resulting coordination polymers mdpi.commdpi.com.

The bifunctional nature of the sulfobenzoate ligand allows for the creation of extended structures. For instance, the carboxylate group might coordinate to one metal center while the sulfonate group binds to another, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The rigid aromatic backbone of the sulfobenzoate ligand helps in creating predictable and robust frameworks. The introduction of additional N-donor ligands can further modify the resulting structures, leading to a greater diversity of coordination polymers.

Energy Transfer Mechanisms in Lanthanide-Sulfobenzoate Systems

Lanthanide ions are known for their characteristic sharp emission bands, but they suffer from low absorption coefficients. To overcome this, organic ligands, often referred to as "antennas," are used to absorb energy and transfer it to the lanthanide ion, which then luminesces. This process is known as the "antenna effect" or sensitized luminescence.

The 4-sulfobenzoate (B1237197) anion has been shown to be an effective antenna for sensitizing the luminescence of rare earth cations such as Europium (Eu³⁺) and Terbium (Tb³⁺) mdpi.com. The process involves the absorption of light by the sulfobenzoate ligand, which excites it to a singlet state. Through intersystem crossing, the energy is transferred to a triplet state. This triplet state's energy is then transferred to the emissive energy levels of the lanthanide ion (e.g., ⁵D₀ of Eu³⁺ or ⁵D₄ of Tb³⁺), leading to the characteristic luminescence of the metal ion nih.gov.

The efficiency of this energy transfer is dependent on the energy gap between the triplet state of the ligand and the emissive level of the lanthanide ion. The 4-sulfobenzoate anion possesses suitable excited state energies to facilitate efficient energy transfer to both Eu³⁺ and Tb³⁺, resulting in the observation of bright red (from Eu³⁺) and green (from Tb³⁺) emissions, respectively mdpi.com. The intercalation of 4-sulfobenzoate into layered rare earth hydroxides has been demonstrated as a successful strategy to sensitize the luminescence of these ions mdpi.com.

Structural Diversity of Sulfobenzoate Coordination Polymers

The combination of the sulfobenzoate ligand with various metal centers leads to a wide array of coordination polymers with diverse structures. The final structure is a result of a delicate balance of several factors, including the coordination preferences of the metal ion, the flexibility of the ligand, the reaction solvent, and the presence of competing ligands rsc.orgrsc.org.

For example, the use of different solvents can lead to the formation of different crystal structures, a phenomenon known as solvatomorphism. Furthermore, the introduction of different ancillary ligands can result in coordination polymers with varying dimensionalities, from simple 1D chains to complex 3D frameworks. This structural diversity is a key aspect of the crystal engineering of sulfobenzoate-based coordination polymers, allowing for the tuning of their physical and chemical properties.

Stability and Solubility Properties of Sulfobenzoate Metal Complexes

The stability of metal complexes is a crucial factor that determines their potential applications. The stability of sulfobenzoate metal complexes is influenced by both thermodynamic and kinetic factors scispace.com. The thermodynamic stability is related to the strength of the metal-ligand bonds and can be quantified by the formation constant of the complex. The kinetic stability, on the other hand, refers to the rate at which the complex undergoes ligand exchange reactions.

Table 2: Factors Influencing Stability and Solubility of Sulfobenzoate Metal Complexes

| Property | Influencing Factors |

|---|---|

| Thermodynamic Stability | - Nature of the metal ion (charge, size) - Strength of metal-sulfobenzoate bonds - Chelate effect |

| Kinetic Stability | - Ligand exchange rates - Structural rigidity of the complex |

Advanced Material Science Applications of Potassium Sulfobenzoate

Nanocomposite Development and Intercalation Chemistry

The efficacy of nanocomposites often hinges on the successful dispersion of nanofillers, such as clay, within a polymer matrix. Potassium sulfobenzoate aids in this process through intercalation chemistry, where it inserts itself between the layers of clay, facilitating their separation and integration into the polymer.

In the synthesis of poly(butylene terephthalate) (PBT) nanocomposites, achieving uniform exfoliation of clay platelets within the polymer is crucial for enhancing the material's properties. Research has demonstrated the use of 4-sulfobenzoic acid potassium salt as an effective intercalating compound to improve the exfoliation of organo-modified layered double hydroxides (LDHs), a type of anionic clay, within a PBT matrix. researchgate.netrsc.org

The process involves an in situ polymerization method where the this compound, along with other agents like sodium dodecyl sulfate (B86663), is used to modify the clay before the polymerization of PBT. researchgate.netrsc.org The presence of the sulfobenzoate salt helps to increase the spacing between the clay layers, weakening the electrostatic forces that hold them together. This pre-treatment facilitates the penetration of the polymer precursors between the layers, leading to a better-exfoliated or intercalated structure upon polymerization. The resulting PBT nanocomposites, regardless of the final degree of exfoliation, have been shown to exhibit superior dynamic mechanical properties when compared to the PBT homopolymer. researchgate.netrsc.org This enhancement highlights the importance of the interaction between the ionic groups of the intercalating agent and the charged clay platelets in the development of advanced polymer nanocomposites. researchgate.net

Luminescent Materials and All Solid-State Luminescent Thermometers

Sulfobenzoate anions are instrumental in the design of sophisticated luminescent materials, particularly those used for temperature sensing. They act as "sensitizers" or "antennas," absorbing energy and transferring it to lanthanide ions (rare earth elements), which then emit light. This sensitization is crucial because lanthanide ions themselves are often poor absorbers of light.

Researchers have successfully synthesized ternary layered gadolinium-europium-terbium hydroxides where the 4-sulfobenzoate (B1237197) anion is intercalated to sensitize the luminescence of the europium (Eu³⁺) and terbium (Tb³⁺) ions. researchgate.net The luminescence of these materials exhibits a notable dependence on temperature. For instance, in layered Gd-Eu-Tb basic sulfobenzoate compositions, the fine structure of the Eu³⁺ emission band changes significantly as the temperature increases from 20 °C to 90 °C. researchgate.net Specifically, a hypsochromic (blue) shift and an intensity increase are observed in one of the components of the emission band that is hypersensitive to the local environment of the Eu³⁺ ion. researchgate.net This temperature-dependent luminescence is particularly valuable in the physiological temperature range (e.g., 20–50 °C), opening possibilities for applications in cellular research and therapy. researchgate.net

The color of the emitted light is also governed by the material's composition. At lower concentrations of gadolinium (0–70%), the material shows a bright red luminescence from europium. At higher gadolinium content (70–90%), a bright green terbium luminescence is observed. researchgate.net

A key performance metric for luminescent thermometers is their relative thermal sensitivity (Sᵣ), which quantifies how much the luminescent signal changes with a change in temperature. The sulfobenzoate-sensitized layered hydroxide (B78521) systems have demonstrated high thermal sensitivity.

For certain compositions of these materials, the temperature-dependent luminescence in the physiological range of 18–90 °C allows them to function as highly sensitive, "all solid-state" luminescent thermometers. researchgate.net The maximum relative thermal sensitivity achieved for one specific composition, (Gd₀.₆₅Tb₀.₃₃Eu₀.₀₂)₃(OH)₇(C₇H₄O₅S)·nH₂O, was reported to be as high as 2.9%·K⁻¹. researchgate.net This high sensitivity makes these materials promising candidates for precise, non-contact temperature measurements at the micro- and nanoscale. researchgate.net

Table 1: Luminescent Properties of 4-Sulfobenzoate-Sensitized Materials

| Property | Observation | Source |

|---|---|---|

| Luminescent Color | Governed by gadolinium content: bright red (0-70% Gd), bright green (70-90% Gd). | researchgate.net |

| Temperature Dependence | Emission spectra change significantly in the 20–90 °C range, especially the Eu³⁺ emission band. | researchgate.net |

| Max. Relative Sensitivity (Sᵣ) | Up to 2.9%·K⁻¹ for the composition (Gd₀.₆₅Tb₀.₃₃Eu₀.₀₂)₃(OH)₇(C₇H₄O₅S)·nH₂O. | researchgate.net |

Catalytic Applications of Sulfobenzoate-Containing Systems

The conversion of carbon dioxide (CO₂) into valuable chemicals is a significant area of green chemistry. One of the most studied reactions is the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are used as green solvents and intermediates in polymer production. scispace.com Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a key strategy in this field.

The cycloaddition of CO₂ and epoxides is effectively catalyzed by systems that can activate the epoxide ring, often through hydrogen bond donation, and provide a nucleophile to initiate the ring-opening. researchgate.netmdpi.com While a wide variety of organocatalysts, including phenols, ionic liquids, and N-heterocyclic carbenes, have been developed for this transformation, the specific use of this compound or sulfobenzoate-containing systems as the primary organocatalyst is not extensively documented in prominent research literature. researchgate.netmdpi.commdpi.comresearchgate.net The principles of organocatalysis for this reaction rely on functional groups that can facilitate the key reaction steps, and further research may explore the potential role of sulfobenzoate moieties in such catalytic cycles. researchgate.netmdpi.com

Transition Metal Catalysis Involving Sulfobenzoate Complexes (e.g., Oxygenation of Sulfides)

Sulfobenzoate ligands have demonstrated significant utility in the field of transition metal catalysis, participating in the formation of complexes that drive important chemical transformations. These ligands can coordinate with metal ions to create catalysts with unique structural and electronic properties. An important application of these sulfobenzoate-metal complexes is in oxidation reactions, such as the oxygenation of sulfides.

Research into nickel(II) complexes with 3-sulfobenzoate (3-sb) and chelating amine ligands like 1,10-phenanthroline (B135089) (phen) has provided specific insights into their catalytic capabilities. rsc.org A series of these complexes were synthesized and structurally characterized, revealing diverse molecular structures, including one-dimensional polymers and monomers. rsc.org

The catalytic efficiency for the oxidation of methyl phenyl sulfide (B99878) by various nickel(II) 3-sulfobenzoate complexes is detailed in the table below.

| Complex | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

| {[Ni(3-sb)(phen)(H₂O)₂]·H₂O}ₙ | 1.0 | 8 | 25.3 |

| [Ni(3-sb)(phen)₂(H₂O)]·H₂O | 1.0 | 8 | 21.5 |

| [Ni(phen)₃]·2(3-Hsb)·10H₂O | 1.0 | 8 | 85.6 |

| {[Ni(3-sb)(2,2′-bipy)(H₂O)₂]·H₂O}ₙ | 1.0 | 8 | 22.4 |

| [Ni(2,2′-bipy)₃]₂·(3-Hsb)·3(NO₃)·9H₂O | 1.0 | 8 | 20.7 |

| This table is based on data presented in the study on nickel(II) 3-sulfobenzoate complexes. rsc.org |

Ligand-Promoted Solubility in Catalytic Systems

A significant challenge in homogeneous catalysis is the solubility of the catalyst in the reaction medium. Poor solubility can lead to reduced efficiency and difficulty in catalyst handling and recovery. The sulfobenzoate ligand, by virtue of its sulfonate group (-SO₃⁻), plays a crucial role in enhancing the solubility of transition metal complexes, particularly in aqueous or polar solvent systems.

The introduction of sulfonate groups into the ligand framework of a catalyst can dramatically improve its solubility characteristics. Studies on ruthenium-based water oxidation catalysts have shown that complexes containing sulfonate groups exhibit increased solubility compared to analogous species that only contain carboxylate groups. osti.govresearchgate.net This enhanced solubility is attributed to the strong ion-dipole interactions between the polar sulfonate group and the solvent molecules.

This improved solubility has direct benefits for catalytic performance. For instance, in electrocatalysis, higher catalyst solubility ensures a greater concentration of active species near the electrode surface, which can lead to larger catalytic currents. osti.govresearchgate.net In ruthenium-based water oxidation systems, sulfonate-containing catalysts not only show increased solubility but also demonstrate higher electrochemical activity and improved durability when using a sacrificial oxidant. osti.govresearchgate.net The presence of the sulfonate group can also influence the catalytic mechanism by providing a more favorable geometry for key reaction steps, such as water nucleophilic attack. researchgate.net The enhanced solubility prevents issues like the precipitation of the catalyst on electrode surfaces, which can hinder long-term performance. osti.gov

Reactivity, Reaction Mechanisms, and Derivative Synthesis Involving Potassium Sulfobenzoate

Role as a Precursor in Organic Synthesis

The isomeric forms of potassium sulfobenzoate are valuable starting materials for the synthesis of other important chemical compounds, including dicarboxylic acids and their anhydrides.

Isophthalic acid is an important monomer in the production of various polymers, including polyethylene terephthalate (PET) resins used for bottles and food packaging, as well as high-performance polymers like Nomex nih.gov.

Potassium o-sulfobenzoate is a key precursor in the industrial synthesis of o-sulfobenzoic acid anhydride. The process involves the reaction of potassium o-sulfobenzoate with a dehydrating and chlorinating agent, typically thionyl chloride (SOCl₂).

The reaction mechanism is analogous to the conversion of carboxylic acids to acyl chlorides. The carboxylate group of the o-sulfobenzoate attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This is followed by an intramolecular nucleophilic attack from the sulfonate group, which results in the cyclization and elimination of sulfur dioxide and chloride ions to form the stable five-membered ring of o-sulfobenzoic acid anhydride. A German patent describes a high-yield synthesis of o-sulfobenzoic anhydride by reacting potassium o-sulfobenzoate with thionyl chloride in a nitroethane solvent.

o-Sulfobenzoic anhydride is a significant intermediate in the production of various compounds, including dyes and saccharin (B28170).

Table 1: Synthesis of Derivatives from this compound

| This compound Isomer | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Potassium meta-sulfobenzoate | Potassium formate | Isophthalic Acid | Fusion/Substitution |

| Potassium o-sulfobenzoate | Thionyl chloride (SOCl₂) | o-Sulfobenzoic Acid Anhydride | Dehydration/Cyclization |

Desulfonation Mechanisms and Microbial Transformations of Sulfobenzoates

Sulfobenzoates, including their potassium salts, can be degraded by various microorganisms. This biodegradation primarily involves the cleavage of the carbon-sulfur bond, a process known as desulfonation.

The microbial degradation of p-sulfobenzoate is a well-studied example of aromatic desulfonation. The key enzyme responsible for the initial step in this pathway is 4-sulfobenzoate (B1237197) 3,4-dioxygenase . This enzyme belongs to the family of oxidoreductases and catalyzes the conversion of 4-sulfobenzoate into 3,4-dihydroxybenzoate (protocatechuate).

This enzymatic reaction is a critical step as it not only breaks down the sulfobenzoate molecule but also removes the sulfonate group as sulfite. The resulting 3,4-dihydroxybenzoate is a common intermediate in the degradation pathways of many aromatic compounds and is further metabolized by the microorganism. In Comamonas testosteroni, the 4-sulfobenzoate 3,4-dioxygenase is a two-component enzyme system.

Dioxygenases play a crucial role in initiating the degradation of aromatic sulfonates. These enzymes incorporate both atoms of a molecular oxygen molecule into the aromatic ring of the substrate. In the case of 4-sulfobenzoate 3,4-dioxygenase, two hydroxyl groups are introduced at the 3 and 4 positions of the benzene (B151609) ring.

This dihydroxylation of the aromatic ring is the key mechanistic step that facilitates the release of the sulfonate group. The introduction of the hydroxyl groups destabilizes the aromatic system and weakens the carbon-sulfur bond. This leads to the spontaneous, non-enzymatic elimination of the sulfonate group in the form of sulfite (SO₃²⁻). This mechanism of desulfonation via dioxygenation is a common strategy employed by aerobic bacteria to break down persistent sulfonated aromatic compounds.

Table 2: Key Components in the Microbial Desulfonation of p-Sulfobenzoate

| Component | Description | Function |

|---|---|---|

| 4-sulfobenzoate 3,4-dioxygenase | Multi-component enzyme system | Catalyzes the dihydroxylation of the aromatic ring. |

| NADH | Reducing equivalent | Provides electrons for the dioxygenase reaction. |

| Molecular Oxygen (O₂) | Substrate | Source of hydroxyl groups incorporated into the aromatic ring. |

| Sulfite (SO₃²⁻) | Leaving group | The form in which the sulfonate group is released. |

Theoretical and Computational Chemistry Studies on Potassium Sulfobenzoate

Quantum Chemical Calculations for Structural Elucidation and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of molecules. While specific DFT studies on potassium sulfobenzoate are not extensively documented in publicly available literature, the principles can be readily applied. Such calculations would typically begin with the optimization of the molecular geometry of the sulfobenzoate anion and the potassium cation.

For the sulfobenzoate anion, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined for its isomeric forms (ortho-, meta-, and para-). These calculations would reveal the spatial arrangement of the carboxylate (-COO⁻) and sulfonate (-SO₃⁻) groups and their influence on the geometry of the benzene (B151609) ring.

Furthermore, quantum chemical calculations can provide valuable information about the electronic properties of the sulfobenzoate anion. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which identify the regions most susceptible to electrophilic and nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial, as the HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. Natural Bond Orbital (NBO) analysis can be employed to understand charge distribution and delocalization within the molecule.

The interaction between the sulfobenzoate anion and the potassium cation (K⁺) can also be modeled. These calculations would determine the preferred coordination sites of the potassium ion with the oxygen atoms of the carboxylate and sulfonate groups and the corresponding binding energies. This provides insight into the nature of the ionic bond and the structure of the salt in the gas phase or in solution.

Although a specific data table for this compound is not available in the searched literature, a representative table of calculated properties for a related molecule, the p-aminobenzoic acid anion, is provided below to illustrate the type of data obtained from such studies.

| Calculated Property | Value | Method/Basis Set |

| C-C bond lengths (ring) | 1.39 - 1.41 Å | B3LYP/6-311++G(d,p) |

| C-O bond length (carboxylate) | ~1.26 Å | B3LYP/6-311++G(d,p) |

| O-C-O bond angle (carboxylate) | ~125° | B3LYP/6-311++G(d,p) |

| HOMO Energy | -2.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | 1.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.0 eV | B3LYP/6-311++G(d,p) |

Note: The data in this table is illustrative for a related compound and not for this compound.

Computational Modeling of Reaction Mechanisms

Computational modeling is a vital tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. For this compound, this can be applied to understand reactions such as sulfonation and desulfonation.

The mechanisms of electrophilic aromatic substitution, such as sulfonation, have been studied computationally for various benzene derivatives. nih.gov These studies typically involve locating the transition state structures for the formation of the sigma complex (Wheland intermediate) and calculating the activation energy barriers. For the sulfobenzoate anion, computational modeling could predict the regioselectivity of further sulfonation (i.e., whether an incoming electrophile would preferentially attack the ortho, meta, or para positions relative to the existing substituents). The carboxylate group is a deactivating meta-director, while the sulfonate group is also a deactivating meta-director. Computational studies can quantify the directing effects of these groups.

Desulfonation, the reverse of sulfonation, is another important reaction for which computational modeling can provide mechanistic insights. The kinetics of the desulfonation of benzenesulfonic acids have been investigated, and computational studies can model the protonation of the sulfonate group followed by the cleavage of the C-S bond. researchgate.net The potential energy surface for this process can be mapped out to identify the rate-determining step and the influence of factors such as acid concentration and temperature.

While specific computational studies on the reaction mechanisms of this compound are scarce, the methodologies are well-established. A typical computational workflow would involve:

Reactant and Product Optimization: The geometries of the reactants (e.g., sulfobenzoate anion and an electrophile) and the products are optimized to find their minimum energy structures.

Transition State Search: A search is performed to locate the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequencies are calculated to confirm the nature of the stationary points (minimum or transition state) and to obtain zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the found transition state correctly connects the desired reactants and products.

Energy Profile Construction: The relative energies of the reactants, transition state, and products are used to construct a reaction energy profile, from which the activation energy and reaction enthalpy can be determined.

Studies on Fragmentation Pathways of Sulfobenzoate Anions

The fragmentation pathways of sulfobenzoate anions have been investigated using tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), often coupled with computational methods to support the interpretation of the experimental data. These studies are crucial for the structural characterization of these compounds.

The fragmentation of the three regioisomers of sulfobenzoate (ortho-, meta-, and para-) upon CID results in distinct product ions, allowing for their differentiation. nih.gov The primary fragmentation pathways involve the loss of carbon dioxide (CO₂) and sulfur dioxide (SO₂).

A common fragmentation for all three isomers is the loss of CO₂, leading to the formation of a benzenesulfonate (B1194179) anion radical. However, the subsequent fragmentation of this intermediate or alternative fragmentation pathways of the precursor ion are isomer-dependent.

Key Fragmentation Pathways of Sulfobenzoate Anions:

| Isomer | Precursor Ion (m/z) | Primary Neutral Loss | Product Ion (m/z) | Secondary Fragmentation/Unique Features |

| ortho-Sulfobenzoate | 201 | CO₂ | 157 | - |

| meta-Sulfobenzoate | 201 | CO₂ | 157 | Shows a unique peak corresponding to the bisulfite anion (HSO₃⁻) at m/z 81, proposed to arise from the direct elimination of a benzyne (B1209423) derivative. nih.gov |

| para-Sulfobenzoate | 201 | CO₂, SO₂ | 157, 137 | Exhibits a unique loss of SO₂ to form an ion at m/z 137. nih.gov |

Computational studies, often using DFT, are employed to rationalize these observed fragmentation patterns. By calculating the potential energy surfaces for different fragmentation pathways, researchers can determine the most energetically favorable routes. nih.gov These calculations can help in elucidating the structures of the fragment ions and the transition states leading to their formation. For instance, calculations can confirm that the direct elimination of benzyne from the meta-isomer to form the bisulfite anion is a plausible pathway. nih.gov

The presence of the potassium counter-ion can also influence the fragmentation pathways, particularly in the gas phase. Low-energy collisional excitation studies on ion-pair complexes have shown that the fragmentation products are often associated with the decay of the isolated multiply charged anion, but the counter-ion can perturb the potential energy surfaces. nih.gov In the case of this compound, the potassium ion may remain associated with one of the fragments, leading to the observation of potassiated fragment ions in the mass spectrum. The interaction with the potassium ion can stabilize or destabilize certain fragmentation channels compared to the isolated anion.

Advanced Analytical Methodologies for Potassium Sulfobenzoate

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has emerged as a powerful tool for the analysis of sulfobenzoates due to its high sensitivity and specificity. It allows for the determination of molecular weight and the elucidation of structural information through fragmentation analysis.

The differentiation of the ortho-, meta-, and para-isomers of sulfobenzoate can be challenging due to their identical mass-to-charge ratios. Ion mobility-mass spectrometry (IM-MS) is a technique that separates ions in the gas phase based on their size, shape, and charge. While the arrival time distributions of the parent anions of the three sulfobenzoic acid regioisomers may not be sufficient for unambiguous differentiation, the analysis of their fragment ions provides a clear distinction. nih.govresearchgate.netstevens.edu

In a study utilizing a Synapt G2 mass spectrometer, the fragmentation of mass-selected m/z 201 precursor ions of the three isomers in the trap region of the instrument yielded distinct product ion profiles. nih.govresearchgate.netstevens.edu A key observation was the isomer-specific fragmentation pathways.

Key Research Findings:

An ion at m/z 157, corresponding to the loss of CO₂, was observed for all three isomers.

A unique ion at m/z 137, resulting from the loss of SO₂, was exclusively observed for the para-isomer.

The meta-isomer was distinguished by a unique peak corresponding to the bisulfite anion (HSO₃⁻) at m/z 81. This ion is proposed to form through a direct elimination of a benzyne (B1209423) derivative from the precursor ion. nih.govresearchgate.netstevens.edu

These distinct fragmentation patterns allow for the definitive identification of each sulfobenzoate isomer.

Table 1: Isomer-Specific Fragmentation of Sulfobenzoate Anions in IM-MS

| Isomer | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Neutral Loss |

| Ortho-sulfobenzoate | 201 | 157 | CO₂ |

| Meta-sulfobenzoate | 201 | 157, 81 | CO₂, Benzyne derivative |

| Para-sulfobenzoate | 201 | 157, 137 | CO₂, SO₂ |

Data compiled from studies on the differentiation of sulfobenzoic acid regioisomers by traveling-wave ion mobility mass spectrometry. nih.govresearchgate.netstevens.edu

Electrospray ionization (ESI) is a soft ionization technique that can produce multiply charged ions, which is particularly useful for analyzing large molecules and complex mixtures. In the context of sulfobenzoates, the presence of two acidic functional groups (carboxylic and sulfonic acid) allows for the formation of doubly charged anions under appropriate solution conditions.

The analysis of multiply charged ions can provide several advantages:

Structural Information: The fragmentation patterns of multiply charged ions can differ from their singly charged counterparts, offering additional structural insights.

Reduced Chemical Noise: In complex matrices, analyzing a multiply charged ion can shift the signal to a different m/z region with less background interference.

The identification of multiply charged ions in a mass spectrum is based on the isotopic peak distribution. For a doubly charged ion, the isotopic peaks will be separated by 0.5 m/z units, whereas for a singly charged ion, they are separated by 1.0 m/z unit.

Spectroscopic and Chromatographic Techniques for Purity and Isomer Analysis

Spectroscopic and chromatographic methods are indispensable for assessing the purity of potassium sulfobenzoate and for the separation and quantification of its isomers.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The characteristic absorption bands for the sulfonate and carboxylate groups can confirm the identity of the compound. Isomeric differences may be reflected in subtle shifts in the positions and intensities of the absorption bands in the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The substitution pattern on the benzene (B151609) ring for the ortho-, meta-, and para-isomers results in distinct chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum, allowing for unambiguous isomer identification and quantification.

Table 2: Representative Spectroscopic Data for Sulfobenzoic Acid Isomers

| Technique | Ortho-Isomer | Meta-Isomer | Para-Isomer |

| FTIR (cm⁻¹) | C=O stretch: ~1700-1730S=O stretch: ~1350 & ~1170 | C=O stretch: ~1700-1730S=O stretch: ~1350 & ~1170 | C=O stretch: ~1700-1730S=O stretch: ~1350 & ~1170 |

| ¹H NMR (ppm) | Distinct aromatic proton signals | Distinct aromatic proton signals | Symmetrical aromatic proton signals |

Note: The exact peak positions can vary depending on the solvent and the salt form.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment of this compound. A reversed-phase HPLC method with a suitable C18 column and a UV detector is typically employed. The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, can be optimized to achieve good separation of the main component from any impurities. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Capillary Electrophoresis (CE): Capillary zone electrophoresis (CZE) is a high-efficiency separation technique that can be used for the analysis of sulfobenzoate isomers. The separation is based on the differences in the electrophoretic mobilities of the isomers in a buffered electrolyte solution under the influence of an electric field. Factors such as the pH of the buffer, the applied voltage, and the use of additives can be optimized to achieve baseline separation of the ortho-, meta-, and para-isomers.

Table 3: Comparison of Chromatographic and Electrophoretic Methods for Isomer Analysis

| Method | Principle | Stationary/Mobile Phase | Advantages |

| HPLC | Differential partitioning | Solid stationary phase (e.g., C18), liquid mobile phase | Robust, reproducible, widely available |

| Capillary Electrophoresis | Differential migration in an electric field | Electrolyte solution | High separation efficiency, low sample and reagent consumption |

Q & A

Q. What are the established synthesis routes for potassium sulfobenzoate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via sulfonation of benzoic acid derivatives followed by neutralization with potassium hydroxide. Key variables include temperature (80–100°C), reaction time (4–6 hours), and stoichiometric ratios of sulfonating agents (e.g., sulfuric acid or sulfur trioxide). Optimization requires systematic variation of these parameters using factorial design experiments, with purity assessed via HPLC (≥98% purity threshold) and yield calculated gravimetrically .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

- Spectroscopy : FT-IR (to confirm sulfonate group absorption at 1180–1200 cm⁻¹) and NMR (¹H/¹³C for aromatic proton and carbon environments) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity analysis .

- Thermal Analysis : TGA/DSC to evaluate decomposition thresholds and hygroscopicity .

- X-ray Crystallography : Use the WinGX suite for single-crystal structure determination (space group, bond angles) .

Q. What are the documented pharmaceutical applications of this compound, and how do its properties influence formulation design?

this compound is used as a counterion in steroid prodrugs (e.g., hydrocortisone sodium sulfobenzoate) to enhance solubility and stability. Its high water solubility (>200 mg/mL at 25°C) and low toxicity profile make it suitable for injectable formulations. Researchers should validate compatibility with excipients (e.g., buffers, preservatives) via forced degradation studies (pH 3–9, 40°C/75% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?

Contradictions often arise from impurities or polymorphic forms. Strategies include:

- Multi-technique validation : Cross-validate NMR and X-ray data to confirm structural assignments .

- High-resolution MS : Identify trace impurities (<0.1%) contributing to anomalous peaks .

- Dynamic light scattering (DLS) : Assess aggregation states in solution that may skew UV-Vis results .

Q. What computational modeling approaches are effective for predicting this compound’s reactivity and interaction with biological targets?

- DFT Calculations : Model sulfonate group charge distribution and pKa values (theoretical vs. experimental).

- Molecular Dynamics (MD) : Simulate binding affinity to serum albumin or enzymes (e.g., sulfotransferases) using AMBER or GROMACS .

- QSAR : Correlate structural modifications (e.g., substituents on the benzene ring) with solubility and toxicity .

Q. How can data gaps in this compound’s endocrine-disrupting potential be addressed experimentally?

- In vitro assays : Use ER/AR transcriptional activation assays (OECD TG 455) at concentrations 0.1–100 µM.

- In vivo models : Zebrafish embryo toxicity tests (OECD TG 236) to assess developmental endpoints .

- Epigenetic profiling : DNA methylation analysis (e.g., bisulfite sequencing) to detect long-term effects .

Q. What methodologies are recommended for studying this compound’s stability under extreme conditions (e.g., high temperature, UV exposure)?

- Forced degradation studies : Expose samples to 60°C (thermal), 5000 lux (light), and 40% H₂O₂ (oxidative) for 14 days. Monitor degradation products via LC-MS/MS .

- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations .

Q. How can cross-disciplinary approaches (e.g., toxicology and pharmacology) elucidate this compound’s dual roles in drug efficacy and toxicity?

- Dose-response studies : Compare therapeutic (µg/mL) vs. toxic (mg/mL) ranges in cell lines (e.g., HepG2).

- Metabolomics : Use UPLC-QTOF-MS to map metabolic pathways affected by sulfobenzoate derivatives .

- Systems biology : Integrate transcriptomic data (RNA-seq) with protein interaction networks (STRING DB) .

Methodological Considerations

- Experimental Design : Use factorial designs (2^k or Box-Behnken) to optimize synthesis and stability parameters .

- Data Validation : Ensure reproducibility by repeating experiments ≥3 times and reporting standard deviations .

- Ethical Compliance : For in vivo studies, adhere to IACUC protocols (e.g., NIH Guide for Care and Use of Laboratory Animals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.